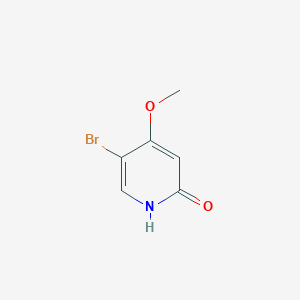
1-(1H-pyrazol-4-yl)ethan-1-amine hydrochloride
Overview
Description
1-(1H-pyrazol-4-yl)ethan-1-amine hydrochloride is a chemical compound with the CAS Number: 1423034-85-8 . It has a molecular weight of 147.61 and its IUPAC name is 1-(1H-pyrazol-4-yl)ethanamine hydrochloride .
Molecular Structure Analysis
The InChI code for 1-(1H-pyrazol-4-yl)ethan-1-amine hydrochloride is 1S/C5H9N3.ClH/c1-4(6)5-2-7-8-3-5;/h2-4H,6H2,1H3,(H,7,8);1H . This code provides a standard way to encode the compound’s molecular structure.Physical And Chemical Properties Analysis
The compound has a density of 1.1±0.1 g/cm3 . It has a boiling point of 263.9±15.0 °C at 760 mmHg . The flash point is 137.4±7.6 °C .Scientific Research Applications
Synthesis and Biological Activities
Researchers have synthesized a range of pyrazole derivatives including N-((1h-pyrazol-1-yl) methyl) pyrimidin-2-amine, 2-(((1h-pyrazol-1-yl) methyl) amino) benzoic acid, and others through reactions involving hydroxymethyl pyrazole derivatives. These compounds were characterized and evaluated for their biological activities, particularly against breast cancer and microbes, highlighting the potential pharmacophore sites for antitumor, antifungal, and antibacterial activities (Titi et al., 2020).
Novel Ligands for Metal Complexation
A study described the facile synthesis of bis(pyrazol-1-yl)alkane and related ligands through reactions of pyrazoles with dibromo or dichloro compounds in a superbasic medium. These ligands, due to their flexible nature, have potential applications in the formation of metal complexes with unique structural and functional properties (Potapov et al., 2007).
Catalysis and Polymerization
Another area of application involves the use of pyrazolylamine ligands in nickel(II)-catalyzed oligomerization and polymerization of ethylene. The resulting products, which include butene, hexene, and polyethylene, demonstrate the ligands' utility in tailoring polymer properties for specific applications (Obuah et al., 2014).
Antibacterial and Antifungal Activities
Pyrazole derivatives have been synthesized and evaluated for their antibacterial activity, showcasing the chemical versatility and biological relevance of compounds derived from 1-(1H-pyrazol-4-yl)ethan-1-amine hydrochloride. These derivatives demonstrate the potential for the development of new antimicrobial agents (Prasad, 2021).
Material Science Applications
In material science, amine-modified polymers derived from poly vinyl alcohol/acrylic acid hydrogels show increased thermal stability and promising biological activities, indicating the use of 1-(1H-pyrazol-4-yl)ethan-1-amine hydrochloride derivatives in medical and technological applications (Aly & El-Mohdy, 2015).
Safety and Hazards
properties
IUPAC Name |
1-(1H-pyrazol-4-yl)ethanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9N3.ClH/c1-4(6)5-2-7-8-3-5;/h2-4H,6H2,1H3,(H,7,8);1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRZNWLHKXUCDOR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CNN=C1)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClN3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.60 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(1H-pyrazol-4-yl)ethan-1-amine hydrochloride | |
CAS RN |
1423034-85-8 | |
| Record name | 1H-Pyrazole-4-methanamine, α-methyl-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1423034-85-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



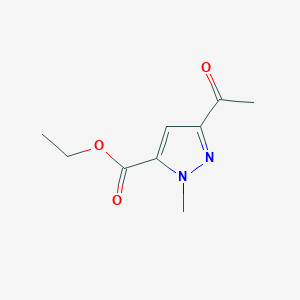
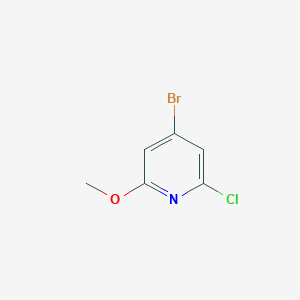
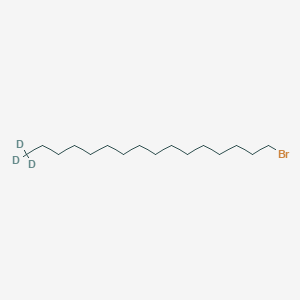
![2-(2-Aminoethyl)-3',6'-bis(diethylamino)spiro[isoindoline-1,9'-xanthen]-3-one](/img/structure/B1376989.png)

![2-(6-Butoxy-naphthalen-2-yl)-4,4,5,5-tetramethyl-[1,3,2]dioxaborolane](/img/structure/B1376992.png)

![tert-Butyl 1-oxo-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B1376994.png)
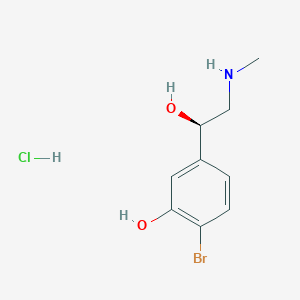
![Tert-butyl 1-oxa-8-azaspiro[4.5]dec-3-ylcarbamate](/img/structure/B1376999.png)

